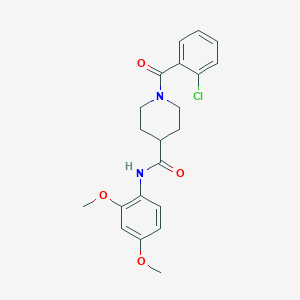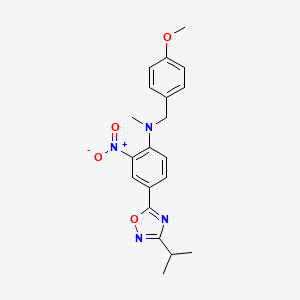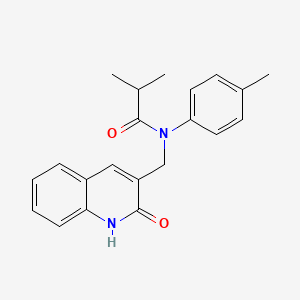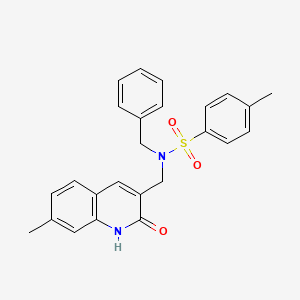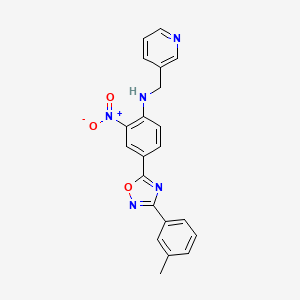
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as DIPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPPA is a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor growth and progression.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide selectively inhibits CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate, which is essential for tumor cell survival and growth. This leads to the accumulation of carbon dioxide and acidification of the tumor microenvironment, which in turn inhibits tumor growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has been found to selectively inhibit CA IX without affecting other isoforms of carbonic anhydrase, which are essential for normal physiological functions. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic efficacy in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its selectivity for CA IX, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.
Future Directions
For N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide research include optimizing its formulation and delivery for clinical use, investigating its efficacy in combination with other cancer treatments, and exploring its potential therapeutic applications in other diseases, such as glaucoma and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on tumor microenvironment and immune system.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with 4-(N-isobutylsulfamoyl)aniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to yield this compound. The purity of the compound can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CA IX is overexpressed in many types of cancer, including breast, lung, colon, and pancreatic cancer, and is associated with poor prognosis and resistance to chemotherapy. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by selectively targeting CA IX. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)14-22-29(25,26)18-9-5-16(6-10-18)7-12-21(24)23-19-11-8-17(27-3)13-20(19)28-4/h5-6,8-11,13,15,22H,7,12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEIOANBSVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

